molecular formula C20H16IN7O5 B028387 Denny-jaffe reagent CAS No. 109545-43-9

Denny-jaffe reagent

Cat. No.: B028387
CAS No.: 109545-43-9
M. Wt: 561.3 g/mol
InChI Key: OPHYCLQLFRLEEP-UHFFFAOYSA-N
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Description

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a complex organic compound with the molecular formula C20H16IN7O5 and a molecular weight of 561.3 g/mol. This compound is characterized by the presence of an azido group, an iodine atom, and an azo linkage, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-iodoaniline followed by coupling with 4-aminobenzoic acid to form the azo compound.

    Introduction of the Azido Group: The azo compound is then treated with sodium azide to introduce the azido group.

    Formation of the Succinimide Derivative: The final step involves the reaction of the azido-azo compound with succinic anhydride to form the succinimide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azo linkage can be reduced to form amines.

    Oxidation Reactions: The iodine atom can undergo oxidation to form iodate derivatives.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Reducing Agents: Such as sodium dithionite for reducing the azo linkage.

    Oxidizing Agents: Such as hydrogen peroxide for oxidizing the iodine atom.

Major Products

    Amines: Formed from the reduction of the azo linkage.

    Iodate Derivatives: Formed from the oxidation of the iodine atom.

Scientific Research Applications

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in the study of protein interactions and labeling due to its azido group, which can participate in click chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, allowing it to attach to various substrates. The iodine atom and azo linkage also contribute to its reactivity and ability to interact with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide
  • 4-Azido-3-iodophenylazo compounds

Uniqueness

N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is unique due to its combination of an azido group, iodine atom, and azo linkage, which provides it with distinct reactivity and versatility in various applications. Its ability to participate in click chemistry and form stable covalent bonds with target molecules makes it particularly valuable in scientific research and industrial applications.

Properties

CAS No.

109545-43-9

Molecular Formula

C20H16IN7O5

Molecular Weight

561.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate

InChI

InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32)

InChI Key

OPHYCLQLFRLEEP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I

Synonyms

Denny-Jaffe reagent
N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide

Origin of Product

United States

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